
Physical and chemical properties of 2-Chloro-4-
nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-
nitrobenzaldehyde

Introduction
2-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional

nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile

platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro

groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring,

making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and

materials science. This guide offers a comprehensive exploration of its physicochemical

properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for

professionals engaged in research and development.

Molecular Structure and Identification
The unique arrangement of functional groups on the benzene ring dictates the chemical

behavior of 2-Chloro-4-nitrobenzaldehyde. Accurate identification is paramount for its

application in regulated industries.
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Identifier Value Source(s)

IUPAC Name 2-chloro-4-nitrobenzaldehyde [1]

CAS Number 5568-33-2 [1]

Molecular Formula C₇H₄ClNO₃ [1]
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Physicochemical Properties
The physical properties of 2-Chloro-4-nitrobenzaldehyde are essential for designing

experimental conditions, including reaction solvent selection, purification methods, and storage.
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Property Value / Description Source(s)

Molecular Weight 185.56 g/mol [1]

Appearance

Expected to be a solid at room

temperature, likely a crystalline

powder.

Melting Point

Specific experimental data is

not readily available. However,

related isomers such as 2-

Chloro-5-nitrobenzaldehyde

have a melting point of 75-77

°C.

[3]

Solubility

Expected to have limited

solubility in water due to its

hydrophobic aromatic ring.[4] It

is predicted to be soluble in

common polar organic solvents

like acetone, ethanol, and

chloroform, a characteristic

shared by similar

nitrobenzaldehyde

compounds.

[4]

Topological Polar Surface Area 62.9 Å² (Computed) [1]

Predicted Spectroscopic Profile
While a complete, published set of spectra for 2-Chloro-4-nitrobenzaldehyde is not available,

its structure allows for a reliable prediction of its spectroscopic characteristics based on the

known effects of its functional groups and data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
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Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-

10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting

pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet

of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced

by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-

nitrobenzaldehyde isomer, aromatic protons appear between δ 7.7 and 8.8 ppm.[5]

¹³C NMR: The carbon spectrum will provide key information about the carbon framework.

Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around

δ 189-193 ppm.

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the

chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced.

The remaining four aromatic carbons will appear in the typical δ 120-140 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this

compound is noted to exist, obtained via a KBr-Pellet technique.[1] The spectrum would be

characterized by the following absorption bands:

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.

N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around 1520-1560

cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.

Molecular Ion Peak [M]⁺: Expected at an m/z of approximately 185 and 187 with a

characteristic ~3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The

monoisotopic mass is 184.988 Da.[1]

Key Fragments: Common fragmentation would involve the loss of the aldehyde proton [M-

H]⁺, the entire aldehyde group [M-CHO]⁺, and the nitro group [M-NO₂]⁺.

Experimental Protocol: Spectroscopic Data Acquisition
NMR Spectroscopy: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Record ¹H and ¹³C spectra on a 400 MHz or

higher spectrometer.

IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of

dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile). Analyze using an instrument with an Electron Ionization (EI) source

for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass

determination.

Chemical Reactivity and Synthetic Applications
The reactivity of 2-Chloro-4-nitrobenzaldehyde is dominated by the interplay of its three

functional groups. The potent electron-withdrawing nature of the nitro group, combined with the

inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very

susceptible to nucleophilic attack.[6]
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Start: 2-Chlorobenzaldehyde
& Concentrated H₂SO₄

Cool to 0-5°C
in Ice Bath

Add Nitrating Mixture Dropwise
(Maintain Temp < 10°C)

Prepare Nitrating Mixture
(Conc. HNO₃ + Conc. H₂SO₄)

Stir for 2-4 hours
Monitor by TLC

Quench Reaction
(Pour onto Crushed Ice)

Isolate Crude Product
(Vacuum Filtration)

Wash with Cold Water
(Until Neutral)

Purify by Recrystallization
(e.g., from Ethanol/Water)

Final Product:
2-Chloro-4-nitrobenzaldehyde

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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